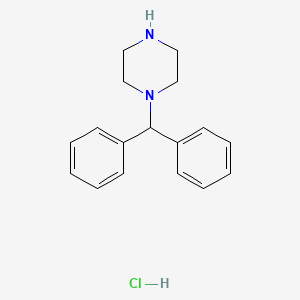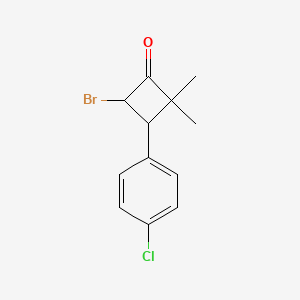
1,3-dimethyl-3-(prop-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dimethyl-N-(2-propynyl)urea: is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propynyl groups
準備方法
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of with under controlled conditions to yield .
Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
化学反応の分析
Types of Reactions:
Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ureas depending on the substituent used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and polymers .
作用機序
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
類似化合物との比較
- N,N’-dimethylurea
- N,N’-dimethyl-N-(2-propynyl)amine
- N,N’-dimethyl-N-(2-propynyl)urea oxide
Uniqueness:
- N,N’-dimethyl-N-(2-propynyl)urea is unique due to the presence of the propynyl group , which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
1,3-dimethyl-1-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |
InChIキー |
ONZVMLQFBUIZIV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)




